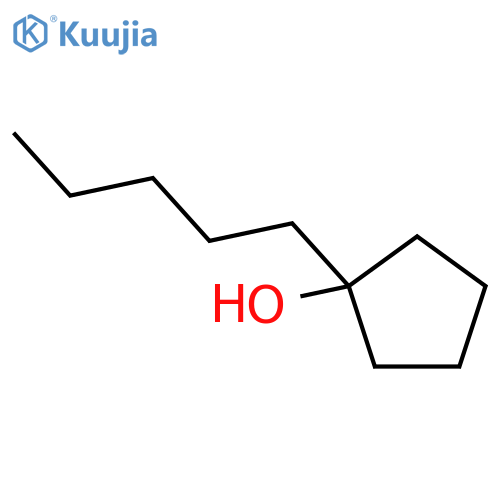Cas no 194800-16-3 (1-(N-PENTYL)CYCLOPENTANOL)

1-(N-PENTYL)CYCLOPENTANOL 化学的及び物理的性質
名前と識別子
-
- 1-(N-PENTYL)CYCLOPENTANOL
- 1-hydroxy-1-pentyl-cyclopentane
- 1-Pentyl-cyclopentanol
- n-AMYL CYCLOPENTANOL
-
- インチ: InChI=1S/C10H20O/c1-2-3-4-7-10(11)8-5-6-9-10/h11H,2-9H2,1H3
- InChIKey: LPRXLSZAZXWDMY-UHFFFAOYSA-N
- ほほえんだ: CCCCCC1(CCCC1)O
計算された属性
- せいみつぶんしりょう: 156.15100
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 1
- 重原子数: 11
- 回転可能化学結合数: 4
- 複雑さ: 103
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- ひょうめんでんか: 0
- 疎水性パラメータ計算基準値(XlogP): 3
- 互変異性体の数: 何もない
じっけんとくせい
- 色と性状: 未確定
- 密度みつど: 0.912
- ふってん: 205.9°Cat760mmHg
- フラッシュポイント: 82°C(180°F)
- 屈折率: 1.47
- PSA: 20.23000
- LogP: 2.87180
- ようかいせい: 未確定
1-(N-PENTYL)CYCLOPENTANOL セキュリティ情報
1-(N-PENTYL)CYCLOPENTANOL 税関データ
- 税関コード:2906199090
- 税関データ:
中国税関コード:
2906199090概要:
290619990。他のシクロアルカノール、シクロエノール、シクロテルペンアルコール。付加価値税:17.0%。税金還付率:13.0%. 規制条件:いいえ。最恵国関税:5.5%. 一般関税:30.0%
申告要素:
製品名, 成分含有量、
要約:
29061999090。シクロアルキル、シクロアルキルまたはシクロエーテルアルコール。付加価値税:17.0%税金還付率:13.0%最恵国関税:5.5%. General tariff:30.0%
1-(N-PENTYL)CYCLOPENTANOL 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI | B20536-5g |
1-(n-Pentyl)cyclopentanol, 98% |
194800-16-3 | 98% | 5g |
¥899.00 | 2023-03-15 | |
| abcr | AB125405-25 g |
1-(n-Pentyl)cyclopentanol; 98% |
194800-16-3 | 25g |
€249.00 | 2022-06-02 | ||
| A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI | B20536-25g |
1-(n-Pentyl)cyclopentanol, 98% |
194800-16-3 | 98% | 25g |
¥3605.00 | 2023-03-15 |
1-(N-PENTYL)CYCLOPENTANOL 関連文献
-
Ren-Hao Cheng,Honghao Cai,Yu-Ren Huang,Xiaohong Cui,Zhong Chen,Hsuan-Ying Chen,Shangwu Ding Phys. Chem. Chem. Phys., 2021,23, 10899-10908
-
Guang-Bo Wang,Sha Li,Cai-Xin Yan,Qian-Qian Lin,Fu-Cheng Zhu,Yan Geng,Yu-Bin Dong Chem. Commun., 2020,56, 12612-12615
-
Indah N. Kurniasih,Hua Liang,Sumit Kumar,Andreas Mohr,Sunil K. Sharma,Jürgen P. Rabe,Rainer Haag J. Mater. Chem. B, 2013,1, 3569-3577
-
R. J. Braham,A. T. Harris Phys. Chem. Chem. Phys., 2013,15, 12373-12385
-
Jifu Mao,Mahmoud Rouabhia,Saïd Elkoun RSC Adv., 2021,11, 16996-17006
-
Surya Prakash Singh,V. Anusha,K. Bhanuprakash,A. Islam,L. Han RSC Adv., 2013,3, 26035-26046
-
Lydia Helena Wong,Zhenghua Su,Hanyu Yao,Yufang Li RSC Adv., 2016,6, 54049-54053
-
Qinghua Wu,Shibo Zou,Frédérick P. Gosselin,Daniel Therriault,Marie-Claude Heuzey J. Mater. Chem. C, 2018,6, 12180-12186
-
Chieh-Jui Tsou,Chia-yin Chu,Yann Hung,Chung-Yuan Mou J. Mater. Chem. B, 2013,1, 5557-5563
-
Daniel E. Rubio-Diaz,Megan E. Pozza,Jordan Dimitrakov,Jason P. Gilleran,M. Monica Giusti,Judith L. Stella,Luis E. Rodriguez-Saona,C. A. Tony Buffington Analyst, 2009,134, 1133-1137
1-(N-PENTYL)CYCLOPENTANOLに関する追加情報
1-(N-PENTYL)CYCLOPENTANOL: A Comprehensive Overview
1-(N-PENTYL)CYCLOPENTANOL, also known by its CAS number 194800-16-3, is a versatile organic compound with a unique structure and a wide range of applications. This compound, characterized by its cyclopentanol backbone and pentyl substituent, has garnered significant attention in both academic and industrial research due to its potential in various fields. In this article, we will delve into the properties, synthesis, applications, and recent advancements related to 1-(N-PENTYL)CYCLOPENTANOL.
The molecular structure of 1-(N-PENTYL)CYCLOPENTANOL consists of a cyclopentane ring with a hydroxyl group (-OH) attached to one carbon atom and a pentyl group (-CH2CH2CH2CH2CH3) attached to the same carbon. This configuration imparts the compound with unique physical and chemical properties. The presence of the hydroxyl group makes it capable of participating in hydrogen bonding, while the pentyl group introduces hydrophobic characteristics, making it suitable for various chemical reactions and applications.
Recent studies have highlighted the potential of 1-(N-PENTYL)CYCLOPENTANOL in the field of materials science. Researchers have explored its use as a precursor for synthesizing advanced materials such as polymers and nanoparticles. For instance, a 2023 study published in the Journal of Materials Chemistry demonstrated that 1-(N-PENTYL)CYCLOPENTANOL can be used as a building block for creating stimuli-responsive polymers, which have applications in drug delivery systems and smart materials.
In addition to its role in materials science, 1-(N-PENTYL)CYCLOPENTANOL has also been investigated for its potential in pharmaceuticals. The compound's ability to form hydrogen bonds makes it an attractive candidate for drug delivery systems. A 2022 study in the European Journal of Pharmaceutical Sciences showed that derivatives of 1-(N-PENTYL)CYCLOPENTANOL can enhance the solubility and bioavailability of poorly soluble drugs, making them more effective for therapeutic use.
The synthesis of 1-(N-PENTYL)CYCLOPENTANOL involves a multi-step process that typically begins with the preparation of cyclopentanone. This is followed by nucleophilic substitution or addition reactions to introduce the pentyl group. Recent advancements in catalytic methods have enabled more efficient and environmentally friendly syntheses of this compound. For example, researchers have utilized palladium-catalyzed cross-coupling reactions to achieve higher yields and better purity levels.
The physical properties of 1-(N-PENTYL)CYCLOPENTANOL, including its melting point, boiling point, and solubility, play a crucial role in determining its suitability for various applications. The compound exhibits moderate solubility in organic solvents such as dichloromethane and ethyl acetate, making it ideal for use in organic synthesis reactions. Its melting point is relatively low, which facilitates its handling under mild conditions.
In terms of industrial applications, 1-(N-PENTYL)CYCLOPENTANOL has found utility in the production of specialty chemicals, agrochemicals, and personal care products. Its ability to act as both a solvent and a reactant makes it a valuable commodity in these industries. Recent market analysis indicates a growing demand for this compound due to its versatility and increasing applications across diverse sectors.
The environmental impact of 1-(N-PENTYL)CYCLOPENTANOL has also been a topic of interest among researchers. Studies have shown that the compound is biodegradable under certain conditions, which aligns with current trends toward sustainable chemistry practices. However, further research is needed to fully understand its environmental fate and potential risks.
In conclusion, CAS No 194800-16-3, or 1-(N-PENTYL)CYCLOPENTANOL, is a multifaceted compound with significant potential across various industries. Its unique chemical properties, coupled with recent advancements in synthesis and application techniques, make it an exciting area of ongoing research. As scientific understanding continues to grow, so too will the possibilities for leveraging this compound to address real-world challenges.
194800-16-3 (1-(N-PENTYL)CYCLOPENTANOL) 関連製品
- 110-03-2(2,5-Dimethyl-2,5-hexanediol)
- 597-76-2(3-Ethyl-3-hexanol)
- 78-69-3(3,7-dimethyloctan-3-ol)
- 13254-34-7(2,\u200b6-\u200bDimethyl-2-\u200bheptanol)
- 1462-03-9(1-methylcyclopentan-1-ol)
- 4209-91-0(3,5-Dimethylhexan-3-ol)
- 3761-94-2(1-Methylcycloheptanol)
- 597-96-6(3-Methyl-3-hexanol)
- 1462-96-0(1-ethylcyclopentan-1-ol)
- 78-65-9(3,6-Dimethyl-3,6-octanediol)




